molecular formula C9H9F3OS B14139725 1-Methoxy-4-methyl-2-(trifluoromethylsulfanyl)benzene

1-Methoxy-4-methyl-2-(trifluoromethylsulfanyl)benzene

Cat. No.: B14139725
M. Wt: 222.23 g/mol
InChI Key: ASEONSQJOKRTJF-UHFFFAOYSA-N
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Description

1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Trifluoromethyl sulfone derivatives.

    Substitution: Various substituted benzene derivatives, depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylthio group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

1-methoxy-4-methyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H9F3OS/c1-6-3-4-7(13-2)8(5-6)14-9(10,11)12/h3-5H,1-2H3

InChI Key

ASEONSQJOKRTJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)SC(F)(F)F

Origin of Product

United States

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